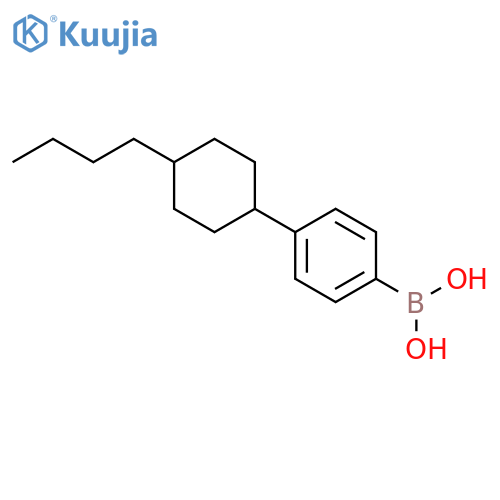

Cas no 315220-11-2 (4-(4-Butylcyclohexyl)phenylboronicacid)

315220-11-2 structure

商品名:4-(4-Butylcyclohexyl)phenylboronicacid

CAS番号:315220-11-2

MF:260.182

メガワット:C16H25BO2

MDL:MFCD09750934

CID:829260

4-(4-Butylcyclohexyl)phenylboronicacid 化学的及び物理的性質

名前と識別子

-

- 4-(4-butylcyclohexyl)phenylboronic acid

- [4-(4-butylcyclohexyl)phenyl]Boronic acid

- 4-(TRANS-4-BUTYLCYCLOHEXYL)PHENYL]-BORONIC ACID

- 4-(4-Butylcyclohexyl)phenylboronicacid

-

- MDL: MFCD09750934

計算された属性

- せいみつぶんしりょう: 260.19500

じっけんとくせい

- 密度みつど: 1.02

- PSA: 40.46000

- LogP: 2.83040

4-(4-Butylcyclohexyl)phenylboronicacid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B280570-5mg |

4-(4-Butylcyclohexyl)phenylboronicacid |

315220-11-2 | 5mg |

$ 370.00 | 2022-06-07 | ||

| TRC | B280570-10mg |

4-(4-Butylcyclohexyl)phenylboronicacid |

315220-11-2 | 10mg |

$ 585.00 | 2022-06-07 | ||

| abcr | AB271354-25 g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 25g |

€1062.00 | 2023-06-22 | |

| abcr | AB271354-5g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 5g |

€424.50 | 2025-02-14 | |

| Chemenu | CM134378-5g |

(4-(4-Butylcyclohexyl)phenyl)boronic acid |

315220-11-2 | 95%+ | 5g |

$450 | 2023-03-07 | |

| Chemenu | CM134378-1g |

(4-(4-Butylcyclohexyl)phenyl)boronic acid |

315220-11-2 | 95%+ | 1g |

$150 | 2023-03-07 | |

| abcr | AB271354-10 g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 10g |

€637.00 | 2023-06-22 | |

| abcr | AB271354-1g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 1g |

€169.50 | 2025-02-14 | |

| abcr | AB271354-25g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 25g |

€1062.00 | 2025-02-14 | |

| abcr | AB271354-1 g |

4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |

315220-11-2 | 95% | 1g |

€169.50 | 2023-06-22 |

4-(4-Butylcyclohexyl)phenylboronicacid 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

315220-11-2 (4-(4-Butylcyclohexyl)phenylboronicacid) 関連製品

- 156837-90-0((4-(4-Propylcyclohexyl)phenyl)boronic Acid)

- 850568-56-8((4-sec-Butylphenyl)boronic Acid)

- 374538-04-2(4-Cyclohexylphenylboronic acid)

- 153624-38-5(4-Isobutylphenylboronic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:315220-11-2)4-(4-Butylcyclohexyl)phenylboronicacid

清らかである:99%

はかる:5g

価格 ($):405.0